Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate
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Overview
Description
Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a cyano group, a fluorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-3-cyano-5-methylthiophene with 4-fluoro-3-nitrobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is formed with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be converted to an amine group.
Substitution: The fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like ethanol and acetonitrile are often used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted thiophene derivative, while substitution reactions can produce a variety of substituted thiophene compounds.
Scientific Research Applications
Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Similar in structure but with a furan ring instead of a thiophene ring.
2-(2-Nitrophenylamino)-3-cyano-5-methylthiophene: Shares the thiophene ring and nitro group but differs in other substituents.
Uniqueness
Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 5-[(N-cyano-4-fluoro-3-nitroanilino)methyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O4S/c1-22-14(19)13-5-3-10(23-13)7-17(8-16)9-2-4-11(15)12(6-9)18(20)21/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGQBYVWOPEQIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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